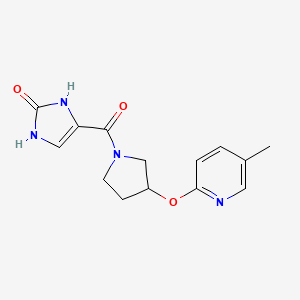
4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a synthetic organic compound that holds significant potential in various scientific fields. It is characterized by its pyridine, pyrrolidine, and imidazole rings, which lend it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Pyrrolidine Derivative Synthesis
The synthesis begins with the preparation of a pyrrolidine derivative through a condensation reaction involving a pyrrolidine ring and an appropriate carbonyl-containing compound.
Step 2: Pyridine Substitution
The methylated pyridine moiety is introduced via a nucleophilic substitution reaction, facilitated by appropriate catalysts and solvents.
Step 3: Imidazole Ring Formation
The imidazole ring is incorporated through cyclization, often under heated conditions and in the presence of a suitable base.
Industrial Production Methods
The industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes with optimizations for yield and purity. Commonly, automated reactors and stringent quality controls are in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, especially at the pyrrolidine ring.
Reduction: : Reduction reactions can target the carbonyl groups.
Substitution: : The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC or KMnO₄ in appropriate solvents.
Reduction: : Catalytic hydrogenation using Pd/C or reduction with LiAlH₄.
Substitution: : Halogenating agents or bases like NaH in polar aprotic solvents.
Major Products Formed from These Reactions
Depending on the reaction, products can range from oxidized aldehyde or ketone derivatives, reduced alcohol forms, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Used in the study of heterocyclic chemistry, aiding in the synthesis of complex molecular structures.
Biology
Functions as a ligand in biochemical studies, exploring enzyme binding and inhibition.
Medicine
Potential therapeutic agent in drug discovery, targeting various biological pathways.
Industry
Employed in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets: : This compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : The imidazole ring often interacts with enzymatic active sites, while the pyridine and pyrrolidine rings facilitate binding and transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(3-((2-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
5-(3-((5-ethylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
Highlighting Uniqueness
Compared to similar compounds, 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one possesses a unique combination of substituents that enhance its binding affinity and specificity in biochemical applications, making it a valuable tool in scientific research.
There you have it! This comprehensive breakdown should give you a solid foundation to explore this compound further. Intrigued by anything specific here?
Properties
IUPAC Name |
4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-2-3-12(15-6-9)21-10-4-5-18(8-10)13(19)11-7-16-14(20)17-11/h2-3,6-7,10H,4-5,8H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXHSHZEJBURLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2939313.png)
![(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2939314.png)
![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)
![4-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2939319.png)
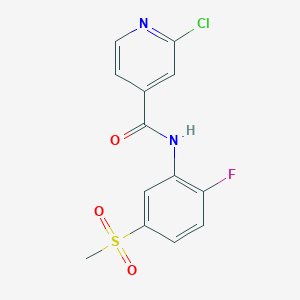
![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)
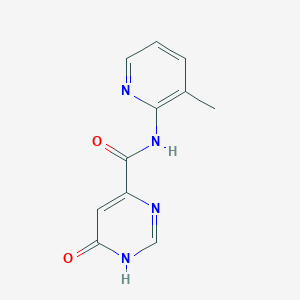
![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)
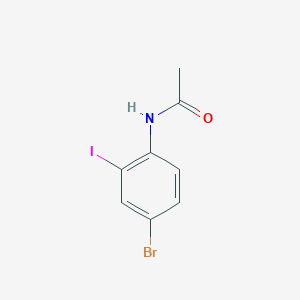

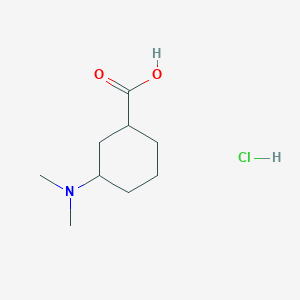
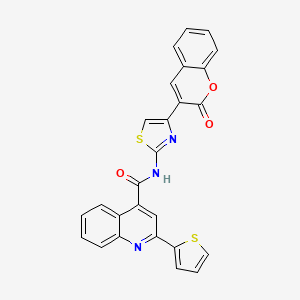
![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
